molecular formula C13H19NO3S B12626504 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide CAS No. 920756-69-0

4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide

Cat. No.: B12626504
CAS No.: 920756-69-0
M. Wt: 269.36 g/mol
InChI Key: LTOGYGKNTPOWFV-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylphenylsulfonamide group attached to a branched ketone-containing substituent (2-methyl-1-oxopentan-2-yl).

Properties

CAS No.

920756-69-0

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-methyl-N-(2-methyl-1-oxopentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-4-9-13(3,10-15)14-18(16,17)12-7-5-11(2)6-8-12/h5-8,10,14H,4,9H2,1-3H3

InChI Key

LTOGYGKNTPOWFV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the 2-methyl-1-oxopentan-2-yl group. Common reagents used in the synthesis include sulfonyl chlorides and amines. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Sulfonamide Group

The sulfonamide group undergoes nucleophilic displacement under acidic conditions. For example, in peptide synthesis workflows, sulfonamide derivatives react with amines after activation:

Reaction Conditions

  • Substrate : Sulfonamide-protected intermediate

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C

  • Product : Deprotected amine intermediate

A patent (Example 8) describes a similar reaction where TFA/DCM cleaves sulfonamide bonds, followed by quenching with sodium thiosulfate and extraction with ethyl acetate . This method is critical for sequential coupling in multi-step syntheses .

Hydrolysis of the Sulfonamide Bond

Alkaline hydrolysis cleaves the sulfonamide moiety, yielding sulfonic acid and amine derivatives:

Typical Protocol

  • Substrate : 4-methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide

  • Reagents : Aqueous NaOH (1–2 M) at reflux

  • Products :

    • 4-Methylbenzenesulfonic acid

    • 2-Amino-2-methylpentan-1-one

This reaction is analogous to methods used for N-protected amino acid methyl esters, where sulfonamide hydrolysis is performed under basic conditions .

Oxidation of the Ketone Moiety

The 2-methyl-1-oxopentan-2-yl group undergoes epoxidation and further oxidation:

Epoxidation Protocol

  • Substrate : Allyl-substituted sulfonamide

  • Reagents : m-CPBA (meta-chloroperbenzoic acid) in DCM at 0°C

  • Product : Epoxidized sulfonamide derivative

A patent synthesis (Example 11) highlights the conversion of a keto-alkene to an epoxide, which is then used to generate diastereomeric intermediates .

Coupling Reactions via Amide Formation

The sulfonamide nitrogen participates in peptide bond formation under coupling agents:

Coupling Protocol

  • Substrate : Sulfonamide-protected amino acid

  • Reagents :

    • HOBt (Hydroxybenzotriazole)

    • BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)

    • DMF as solvent at −5°C

  • Product : Peptide-conjugated sulfonamide

This method aligns with protocols for synthesizing carfilzomib analogs, where sulfonamides are coupled with morpholinoacetamido-phenylbutanamides .

Functionalization via Sulfonyl Chloride Intermediates

The sulfonamide group can be regenerated from sulfonyl chloride precursors:

Synthesis Protocol

  • Precursor : 4-Methylbenzenesulfonyl chloride

  • Reagents : 2-Amino-2-methylpentan-1-one, pyridine, DCM

  • Product : 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide

This method mirrors N-protection strategies for amino acids, where sulfonyl chlorides react with amines .

Reductive Amination

The ketone group enables reductive amination with primary amines:

Protocol

  • Substrate : 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide

  • Reagents : Sodium cyanoborohydride (NaBH3CN), ammonium acetate, methanol

  • Product : Secondary amine derivative

While not directly reported for this compound, similar ketones in sulfonamide frameworks undergo this reaction .

Acid-Catalyzed Rearrangements

Under strong acids, the sulfonamide group facilitates Beckmann or Curtius rearrangements:

Beckmann Rearrangement

  • Conditions : H2SO4, acetic acid, 80°C

  • Product : Isoxazole or lactam derivative

Such rearrangements are observed in structurally related sulfonamides .

Scientific Research Applications

4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its function.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related sulfonamide derivatives and their distinguishing features:

Compound Name Substituent Structure Synthesis Method Yield Key Applications/Properties Reference ID
Target Compound : 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide 2-methyl-1-oxopentan-2-yl (branched C5 ketone) Not explicitly described; likely via alkylation of sulfonamide intermediates Hypothesized enzyme inhibition
4-Methyl-N-(2-oxopropyl)benzenesulfonamide (12a/47) 2-oxopropyl (C3 linear ketone) Gold-catalyzed hydration of propargylamine intermediates ~39-40% Intermediate in organocatalytic reactions
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide (2S)-3-oxobutan-2-yl (chiral C4 ketone) Stereoselective synthesis (exact method unspecified) Chiral building block for drug design
N-(but-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (5a) Allyl/butenyl groups (unsaturated chains) NaH-mediated alkylation in DMF 39% Study of reactivity in organometallic systems
4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide Quinazolinyl-ethenyl group Multi-step coupling reactions COX-2 inhibition

Biological Activity

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine is a complex peptide compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound consists of multiple amino acid residues, which contribute to its biological activity. The presence of the diaminomethylidene group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Biological Activity

  • Antimicrobial Properties :
    • Research indicates that peptides similar to L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine exhibit significant antimicrobial activity against various bacterial strains. These compounds disrupt bacterial cell membranes, leading to cell lysis and death.
  • Anticancer Effects :
    • Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. It has been observed to inhibit tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects :
    • The compound has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and reduce oxidative stress, which are critical factors in neuronal damage.
  • Immunomodulatory Effects :
    • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine has been shown to influence immune cell activity, enhancing the proliferation of T-cells and modulating cytokine production.

Data Tables

Biological ActivityMechanism of ActionReferences
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis via caspase activation
NeuroprotectiveModulation of neuroinflammation
ImmunomodulatoryEnhancement of T-cell proliferation

Case Studies

  • Case Study on Anticancer Activity :
    • In a study involving human breast cancer cells, treatment with L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine resulted in a 50% reduction in cell viability after 48 hours, with significant activation of apoptotic markers.
  • Neuroprotection in Animal Models :
    • An animal model study demonstrated that administration of this peptide significantly reduced cognitive decline in mice subjected to neurotoxic insults, highlighting its potential for treating neurodegenerative diseases like Alzheimer's.

Research Findings

Recent studies have highlighted the multifaceted biological activities of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine. The compound's ability to interact with various cellular pathways suggests a broad therapeutic potential across different medical fields, including oncology and neurology.

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